Phencynonate

描述

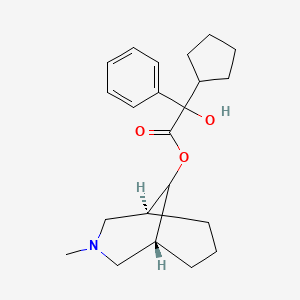

Structure

3D Structure

属性

CAS 编号 |

256511-89-4 |

|---|---|

分子式 |

C22H31NO3 |

分子量 |

357.5 g/mol |

IUPAC 名称 |

[(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22? |

InChI 键 |

ROZOEEGFKDFEFP-DCEJCQMCSA-N |

手性 SMILES |

CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |

规范 SMILES |

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |

产品来源 |

United States |

Molecular and Cellular Pharmacology of Phencynonate in Research

Receptor Interaction Profiles

Phencynonate exhibits a multi-target profile, interacting with several key receptors in the central and peripheral nervous systems. Research has primarily focused on its effects on muscarinic acetylcholine (B1216132) receptors, with additional investigations into its modulation of NMDA receptors, its involvement in nicotinic receptor research, and its impact on monoamine transporters.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

This compound is recognized as an antagonist of muscarinic acetylcholine receptors (mAChRs). nih.gov These G protein-coupled receptors are integral to a wide array of physiological functions, and their modulation by ligands like this compound is a key area of pharmacological research. nih.govdrugbank.com

Detailed quantitative binding affinity data for this compound at the five muscarinic acetylcholine receptor subtypes (M1-M5), typically expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are not extensively reported in the publicly available scientific literature. Such data is crucial for determining the compound's potency and selectivity for each mAChR subtype. While the antagonistic action of this compound at mAChRs is established, a comprehensive quantitative profile of its binding affinities across the different receptor subtypes awaits further investigation and publication.

Molecular docking studies have been employed to investigate the interaction of this compound with muscarinic acetylcholine receptors at a structural level. One such study focused on the interaction of this compound's S- and R-isomers with the M2 muscarinic receptor. The findings from this research indicated that this compound likely interacts with a hydrophobic cavity near the extra-membrane region of the receptor, within the heptahelical domains.

Interactive Table: Predicted Interacting Residues of this compound with the M2 Muscarinic Acetylcholine Receptor

| Interacting Residue | Predicted Interaction Type |

|---|---|

| Trp101 | Hydrophobic |

| Leu102 | Hydrophobic |

| Tyr106 | Hydrophobic |

| Phe182 | Hydrophobic |

| Ser184 | Not specified |

| Ala193 | Hydrophobic |

| Trp378 | Hydrophobic |

| Tyr381 | Hydrophobic |

| Trp400 | Hydrophobic |

| Tyr404 | Hydrophobic |

This table is based on computational molecular docking predictions and represents putative interaction sites.

Nicotinic Receptor Research Involvement

In the context of nicotinic acetylcholine receptor (nAChR) research, this compound has been utilized primarily as a comparative pharmacological tool. Its role is often to help differentiate between the effects mediated by muscarinic versus nicotinic receptors. For instance, in studies investigating the mechanisms of nerve agents that affect the cholinergic system, this compound's anticholinergic properties are contrasted with the effects on nAChRs to elucidate the specific pathways involved in toxicity and potential therapeutic interventions.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation Studies

This compound has been identified as a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. nih.govwikipedia.org This class of receptors is a subtype of ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. patsnap.com As a non-competitive antagonist, this compound is thought to bind to a site on the NMDA receptor that is distinct from the glutamate binding site. pharmacologycanada.org This mode of action allows it to inhibit receptor function even when the primary agonist, glutamate, is bound. pharmacologycanada.org Research has demonstrated that this compound can antagonize NMDA-induced convulsions and protect against NMDA-induced neuronal injury in cell cultures, suggesting a direct modulatory effect on this receptor system.

Monoamine Transporter Modulation Research (Norepinephrine and Dopamine (B1211576) Transporters)

Serotonin (B10506) Receptor Research Interactions

Current research has not established a direct interaction between this compound and serotonin receptor systems. Extensive pharmacological profiles and mechanism-of-action studies for this compound hydrochloride primarily identify its role as an anticholinergic agent, focusing on its antagonist activity at muscarinic acetylcholine receptors. Detailed binding assays and functional studies available in scientific literature have not provided evidence of significant affinity or modulatory effects on 5-HT (serotonin) receptor subtypes.

Glutamate Neurotransmission Modulation Studies

This compound hydrochloride (PCH) has been investigated for its role in modulating the glutamate system, a key excitatory neurotransmitter pathway in the brain. researchgate.net Research indicates that PCH offers protection against glutamate-induced toxicity. researchgate.net This neuroprotective effect is linked to its influence on glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor subtype. researchgate.netnih.gov

In studies using animal models of depression induced by chronic unpredictable mild stress (CUMS), PCH treatment was found to reverse the stress-induced increase in the expression of the NR1 and NR2B subunits of the NMDA receptor in the hippocampus. researchgate.net This suggests that the antidepressant effects of this compound may be mediated, in part, by its ability to regulate and normalize glutamate receptor levels. researchgate.net Furthermore, this compound has demonstrated the ability to antagonize NMDA-induced effects, which may contribute to its neuroprotective and anticonvulsant properties observed in preclinical research. nih.gov

Table 1: Research Findings on this compound and Glutamate Receptor Modulation

| Research Area | Model/System | Key Findings | Reference |

|---|---|---|---|

| Glutamate Toxicity | Cellular Experiments | Protects against glutamate toxicity. | researchgate.net |

| NMDA Receptor Expression | Chronic Unpredictable Mild Stress (CUMS) Rat Model | Reverses CUMS-induced increases in NR1 and NR2B subunit expression in the hippocampus. | researchgate.net |

Intracellular Signaling Pathways and Molecular Targets in Research

Oxidative Stress Regulation Mechanisms in Research

This compound hydrochloride has been found to enhance the activity of Superoxide (B77818) Dismutase 2 (SOD2). researchgate.net SOD2 is a critical mitochondrial antioxidant enzyme that plays a vital role in detoxifying superoxide radicals, thereby protecting the cell from oxidative damage. The upregulation of SOD2 activity by this compound is a key component of its mechanism for combating oxidative stress. researchgate.net

In addition to its effects on SOD2, this compound hydrochloride has been shown to increase the activity of Peroxiredoxin 6 (Prdx6). researchgate.net Prdx6 is a unique antioxidant enzyme that can reduce peroxidized membrane phospholipids, contributing significantly to cellular antioxidant defense. researchgate.net By enhancing Prdx6 activity, this compound helps to repair peroxidized cell membranes and maintain cellular integrity under conditions of oxidative stress. researchgate.net

Table 2: this compound's Influence on Oxidative Stress Markers

| Molecular Target | Observed Effect | Implication | Reference |

|---|---|---|---|

| Superoxide Dismutase 2 (SOD2) | Enhanced activity | Increased detoxification of mitochondrial superoxide radicals. | researchgate.net |

Sirtuin 6 (SIRT6) Deacetylation Pathway Investigations

Investigations into the molecular pathways underlying the antidepressant effects of this compound hydrochloride have identified Sirtuin 6 (SIRT6) as a key target. researchgate.net Research indicates that PHH ameliorated depressive phenotypes induced by CUMS by up-regulating the deacetylation activity of SIRT6. researchgate.net This suggests that the SIRT6-mediated pathway is a necessary component for the antidepressant response to this compound, positioning it as a novel mechanism for therapeutic research in depression. researchgate.net

Neuroplasticity Research through Dendritic Spine Density Modulation

This compound hydrochloride (PCH) has been investigated for its role in modulating neuroplasticity, with a specific focus on its impact on dendritic spine density. nih.gov Dendritic spines are microscopic protrusions on dendrites that are the primary locations of excitatory synapses. Their density and morphology are closely linked to synaptic strength and are considered key indicators of neuroplasticity.

In preclinical studies, this compound has demonstrated the ability to influence dendritic spine density in brain regions critical for mood and cognition, such as the hippocampus and medial prefrontal cortex (mPFC). nih.gov Research using animal models of depression, specifically chronic unpredictable mild stress (CUMS), has shown that stress induces a significant loss of dendritic spines in the prelimbic and CA3 regions of the brain. nih.govingentaconnect.com Treatment with this compound was found to reverse this stress-induced spine loss. nih.govingentaconnect.com This suggests that this compound may exert its effects by promoting the formation or maintenance of dendritic spines, thereby counteracting the negative structural changes associated with stress-related conditions. nih.gov The modulation of dendritic spine density by this compound points to its potential as a tool for studying the structural underpinnings of neuroplasticity and its role in pathological states. nih.govingentaconnect.com

Table 1: Effect of this compound on Dendritic Spine Density in CUMS-induced rat models

| Brain Region | Effect of CUMS | Effect of this compound Treatment |

|---|---|---|

| Prelimbic Cortex | Spine Loss | Reversal of Spine Loss |

| CA3 Region (Hippocampus) | Spine Loss | Reversal of Spine Loss |

Glutamate Receptor Expression (NR1, NR2B Subunits) Studies

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key area of investigation in the cellular pharmacology of this compound. NMDA receptors are composed of various subunits, with the NR1 and NR2B subunits being of particular interest due to their roles in synaptic plasticity and excitotoxicity.

Research has shown that chronic stress can lead to an upregulation of NR1 and NR2B subunit expression in the hippocampus. nih.govingentaconnect.com This alteration in glutamate receptor composition is thought to contribute to the pathophysiology of stress-related disorders. Studies investigating this compound have revealed its ability to modulate the expression of these specific NMDA receptor subunits. nih.gov In animal models subjected to chronic unpredictable mild stress, treatment with this compound was observed to reverse the stress-induced increases in both NR1 and NR2B subunit expression in the hippocampus. nih.govingentaconnect.com This regulatory effect on glutamate receptor expression suggests a mechanism by which this compound may influence synaptic function and neuronal excitability. nih.gov These findings highlight the compound's utility in research aimed at understanding the molecular dynamics of glutamate receptor regulation in the context of neuroplasticity and disease. nih.govingentaconnect.com

Table 2: this compound's Impact on NMDA Receptor Subunit Expression in the Hippocampus of CUMS-induced rat models

| NMDA Receptor Subunit | Effect of CUMS | Effect of this compound Treatment |

|---|---|---|

| NR1 | Increased Expression | Reversal of Increased Expression |

| NR2B | Increased Expression | Reversal of Increased Expression |

Kalirin-7 Expression Regulation Research

Kalirin-7, a Rho guanine (B1146940) nucleotide exchange factor (Rho-GEF), is a crucial protein involved in the regulation of dendritic spine morphology and synaptic plasticity. nih.govnih.gov It plays a significant role in maintaining the structural integrity of spines and is implicated in the signaling pathways that underlie synaptic function. nih.govnih.gov

Investigations into the molecular mechanisms of this compound have identified Kalirin-7 as a relevant target. nih.gov In studies utilizing a chronic unpredictable mild stress (CUMS) model, a notable decrease in Kalirin-7 expression was observed in the hippocampus and medial prefrontal cortex (mPFC) of stressed animals. nih.govingentaconnect.com This reduction in Kalirin-7 is consistent with the observed dendritic spine loss in these models. nih.gov Treatment with this compound was shown to effectively reverse the CUMS-induced decrease in Kalirin-7 expression in both the PFC and hippocampus. nih.govingentaconnect.com By upregulating Kalirin-7, this compound may facilitate the structural plasticity of dendritic spines, contributing to its observed effects on spine density. nih.gov This line of research underscores the importance of the Kalirin-7 signaling pathway in the pharmacological effects of this compound and its potential for studying the regulation of synaptic structure. nih.govingentaconnect.com

Table 3: Regulation of Kalirin-7 Expression by this compound in CUMS-induced rat models

| Brain Region | Effect of CUMS | Effect of this compound Treatment |

|---|---|---|

| Prefrontal Cortex (PFC) | Decreased Expression | Reversal of Decreased Expression |

| Hippocampus | Decreased Expression | Reversal of Decreased Expression |

Protection against Glutamate Toxicity in Cellular Models

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but in excessive concentrations, it can become excitotoxic, leading to neuronal damage and death. frontiersin.orgmdpi.com This process is implicated in various neurological conditions. The protective effects of compounds against glutamate-induced toxicity are a significant area of pharmacological research.

Cellular experiments have confirmed that this compound hydrochloride (PCH) offers protection against glutamate toxicity. nih.govingentaconnect.com In vitro studies using cellular models have demonstrated that PCH can mitigate the damaging effects of high glutamate concentrations. ingentaconnect.com This neuroprotective action is a key aspect of its pharmacological profile. The ability of this compound to protect against glutamate excitotoxicity suggests that it may interfere with the downstream signaling cascades that lead to cell death. nih.govingentaconnect.comnih.gov While the precise mechanisms of this protection are a subject of ongoing research, it is a critical finding for understanding the compound's potential therapeutic applications in conditions where excitotoxicity plays a role. nih.govingentaconnect.commdpi.com

Stereochemistry and Stereoselective Research of Phencynonate Enantiomers

Isomer Synthesis and Characterization for Research Purposes

The synthesis and characterization of phencynonate enantiomers are fundamental for understanding their distinct pharmacological properties. While specific detailed synthetic routes are not fully elaborated in the provided snippets, it is clear that chiral resolution techniques, such as high-performance liquid chromatography (HPLC) using a chiral phase, are employed to isolate the individual enantiomers for research purposes nih.govamegroups.cnaustinpublishinggroup.com. The EP0734724B1 patent mentions the preparation of the α-configuration isomer, critical for minimizing side effects, involving condensation and subsequent chiral resolution . Characterization typically involves analytical methods to confirm the purity and stereochemical integrity of the isolated isomers austinpublishinggroup.com.

Stereoselective Binding Affinity Investigations

This compound enantiomers exhibit stereoselective binding affinities to muscarinic acetylcholine (B1216132) receptors (mAChRs) nih.govamegroups.cnresearchgate.net. These investigations are crucial for understanding the mechanism of action of this compound as a central anticholinergic agent.

Studies using radioligand binding assays, often with [³H]-QNB (quinuclidinyl benzilate), have demonstrated significant differences in the binding affinities of the S-(+) and R-(-) isomers of this compound to mAChRs nih.govamegroups.cnresearchgate.net. The R-(-)-enantiomer generally shows a higher affinity for mAChRs compared to the S-(+) enantiomer nih.govamegroups.cnresearchgate.net. For instance, in one study, the R-(-)-CPG (this compound) exhibited a Ki value of 46.49 ± 1.27 nmol/L, while the S-(+)-CPG had a Ki value of 1263.12 ± 131.64 nmol/L, indicating a considerably lower affinity for the S-isomer amegroups.cn. This stereoselectivity in binding correlates with differential pharmacological activities observed in preclinical models nih.govamegroups.cn.

Pharmacological Differentiation of Enantiomers in Research Models

The distinct binding affinities and metabolic profiles of this compound enantiomers lead to significant pharmacological differentiation in research models nih.govamegroups.cnsci-hub.st. The R-(-)-enantiomer has been associated with superior anticonvulsant effects, particularly in models of soman (B1219632) poisoning, and exhibits higher affinity for mAChRs nih.gov. Conversely, the S-(+) enantiomer, while having lower binding affinity, has been noted to be more effective against motion sickness and lacks anxiogenic action at therapeutic doses nih.govsci-hub.stnih.gov. This suggests that the S-isomer may be the eutomer for anti-motion sickness effects, with the R-isomer potentially contributing to other activities or side effects nih.govsci-hub.st.

Preclinical Research Methodologies and Models in Phencynonate Studies

In Vitro Experimental Paradigms

In vitro models provide a controlled environment to investigate specific biological processes without the complexities of a whole organism. These assays are crucial for initial screening and detailed mechanistic studies.

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor. nih.govnih.gov In the study of phencynonate, these assays have been utilized to quantify its binding affinity to muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in its therapeutic effects. amegroups.cnamegroups.cn

Competitive binding experiments are performed using a radiolabeled ligand, such as [3H]quinuclidinyl benzilate ([3H]QNB), which is a known muscarinic antagonist. amegroups.cn The assay involves incubating homogenates from tissues rich in the target receptor, like the rat cerebral cortex, with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound). amegroups.cnnih.gov The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. amegroups.cnnih.gov

Studies on this compound hydrochloride (CPG) and its demethylated metabolite, DM-phencynonate hydrochloride (DMCPG), along with their respective R(–) and S(+) optical isomers, have demonstrated stereoselective binding to muscarinic receptors. For instance, the R(–) isomer of DMCPG showed a significantly higher affinity for central mAChRs compared to the S(+) isomer and the racemic mixture. amegroups.cn Similarly, the R(–) isomer of CPG exhibited the highest affinity among its counterparts. amegroups.cn

Table 1: Binding Affinities (Ki) of this compound Derivatives at Muscarinic Receptors

| Compound | Ki (nmol/L) | Hill Coefficient (nH) | Source |

|---|---|---|---|

| This compound (CPG) | |||

| Racemic CPG | 313.33 ± 46.54 | 0.86 | amegroups.cn |

| R(–)-CPG | 13.89 ± 2.65 | 1.01 | amegroups.cn |

| S(+)-CPG | 1263.12 ± 131.64 | 1.12 | amegroups.cn |

| DM-Phencynonate (DMCPG) | |||

| Racemic (±)DMCPG | 3186 ± 263 | 0.42 | amegroups.cnnih.gov |

| R(–)DMCPG | 763.75 ± 7.31 | 1.17 | amegroups.cnnih.gov |

Data presented as mean ± standard deviation.

Microsomal incubation assays are a standard in vitro method to assess the metabolic stability of a compound. bioivt.comspringernature.com These studies utilize liver microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. mercell.comwuxiapptec.com

The general procedure involves incubating the test compound at a specific concentration (e.g., 1 µM) with liver microsomes from different species (human, rat, mouse, etc.) in the presence of necessary cofactors like NADPH. bioivt.commercell.com Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes), and the reaction is stopped. mercell.com The concentration of the parent compound remaining over time is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.commercell.com From these data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the compound's hepatic clearance in vivo. bioivt.comresearchgate.net

While in vivo studies have identified several metabolites of this compound in rats, including products of N-demethylation, oxidation, and hydroxylation, specific data from in vitro microsomal stability assays for this compound, such as its half-life or intrinsic clearance, were not available in the reviewed literature. nih.gov

Plasma protein binding (PPB) studies are essential to determine the extent to which a drug binds to proteins in the blood, such as albumin and alpha-1-acid glycoprotein. nih.govyoutube.com The degree of binding influences the drug's distribution, clearance, and pharmacological activity, as it is generally the unbound (free) fraction of the drug that is available to interact with its target receptors. youtube.com

A common method for determining protein binding is equilibrium dialysis. In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The drug is allowed to equilibrate across the membrane, and the concentration of the drug in both compartments is then measured. The percentage of the drug bound to plasma proteins can be calculated from these concentrations.

Specific experimental data on the plasma protein binding of this compound were not identified in the reviewed scientific literature. For context, studies on other compounds have shown that binding can vary significantly between species. rsc.org

Cell monolayer permeability assays, with the Caco-2 cell line being the most common model, are used to predict the intestinal absorption of orally administered drugs. nih.govnih.gov Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured on a semipermeable membrane, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelial barrier. nih.govnih.gov

In a typical assay, the test compound is added to either the apical (AP) side or the basolateral (BL) side of the cell monolayer. nih.govmdpi.com Samples are then collected from the opposite side over a period of time. The amount of compound that has traversed the monolayer is quantified, and the apparent permeability coefficient (Papp) is calculated. nih.gov This assay can determine both passive diffusion and the involvement of active transport mechanisms, including the identification of substrates for efflux transporters like P-glycoprotein. nih.gov

While it has been noted that this compound hydrochloride crosses the blood-brain barrier, indicating an ability to permeate biological membranes, specific data from Caco-2 cell permeability assays for this compound were not found in the surveyed literature. nih.gov

Isolated organ or tissue bath studies are classical pharmacological preparations used to investigate the functional effects of a compound on specific tissues, such as smooth muscle. youtube.comnorecopa.no These ex vivo experiments provide valuable information on a drug's efficacy as an agonist or antagonist and its potency. nih.gov

For this compound, which has anticholinergic properties, the isolated guinea pig ileum is a relevant model as its smooth muscle is rich in muscarinic receptors that mediate contraction. amegroups.cnnih.gov In these experiments, a segment of the ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated. amegroups.cn The tissue is connected to a force transducer to record isometric or isotonic contractions. amegroups.cnyoutube.com A contractile agent, such as carbachol (B1668302) (a muscarinic agonist), is used to induce a response. The test compound is then added to the bath to determine its ability to inhibit or potentiate this response. amegroups.cn

Studies have shown that this compound and its derivatives cause a rightward shift in the concentration-response curves for carbachol, which is characteristic of competitive antagonism. amegroups.cn The concentration of the antagonist that produces a 50% inhibition of the maximal response (IC50) is a measure of its potency.

Table 2: Potency (IC50) of this compound Derivatives in Inhibiting Carbachol-Induced Contraction in Guinea Pig Ileum

| Compound | IC50 (nmol/L) | Source |

|---|---|---|

| DM-Phencynonate (DMCPG) | ||

| Racemic (±)DMCPG | 1.88 x 10⁻⁷ | amegroups.cnnih.gov |

| R(–)DMCPG | 7.78 x 10⁻⁹ | amegroups.cnnih.gov |

Cellular toxicity assays are conducted to evaluate the potential of a compound to cause cell damage or death. neuroproof.com In the context of neuroactive compounds like this compound, assessing its effect on glutamate-induced excitotoxicity is particularly relevant. nih.govnih.gov Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death. frontiersin.org

These assays typically involve primary neuronal cultures (e.g., from rat hippocampus) or neuronal cell lines. nih.gov The cells are exposed to a toxic concentration of glutamate or a specific agonist like NMDA. nih.gov The test compound is co-incubated with the cells to assess its ability to protect against this toxicity. nih.govnih.gov Cell viability can be measured using various methods, such as assessing mitochondrial function (e.g., MTT assay) or membrane integrity.

Research has demonstrated that this compound hydrochloride (PCH) offers protection against glutamate-induced toxicity. nih.gov Specifically, PCH was found to inhibit NMDA-induced injury in primary cultures of rat hippocampal neurons in a dose-dependent manner, suggesting a neuroprotective action. nih.gov This finding indicates that part of this compound's pharmacological profile may include anti-NMDA properties. nih.gov

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound Hydrochloride | PCH, CPG |

| DM-phencynonate hydrochloride | DMCPG |

| Quinuclidinyl benzilate | QNB |

| Carbachol | CCh |

In Vitro Drug Release Assessments in Formulation Research

In vitro drug release testing is a critical component of pharmaceutical development, serving as a quality control tool and a means to predict in vivo performance. youtube.comdissolutiontech.com For controlled-release or complex formulations, these tests measure the rate and extent of drug release from the dosage form. pharmaexcipients.comnih.gov While specific in vitro release studies for this compound formulations were not detailed in the reviewed literature, the methodologies employed for similar compounds, particularly those formulated in nanoparticles or other controlled-release systems, are well-established. nih.govpexacy.com

Commonly used methods that would be applicable to this compound formulation research include:

Membrane Diffusion Techniques: The dialysis membrane (DM) method is one of the most frequently used techniques for nanoparticle formulations. nih.govnih.gov In this setup, the drug formulation is placed inside a dialysis bag with a specific molecular weight cut-off, which is then submerged in a larger volume of release medium. The rate of drug appearance in the external medium is measured over time. nih.gov

Sample and Separate Methods: This approach involves dispersing the drug formulation directly into a release medium. At predetermined time points, samples are withdrawn, and the free drug is separated from the encapsulated drug. nih.govnih.gov Separation can be achieved through techniques like centrifugal ultrafiltration or filtration. nih.gov This method, when combined with a standard apparatus like the USP apparatus II (paddle), allows for straightforward control of testing conditions such as temperature and agitation. nih.gov

Continuous Flow Methods: The USP apparatus IV, or flow-through cell, allows for the continuous passage of fresh release medium over the formulation. This method is particularly useful for poorly soluble drugs as it ensures sink conditions are maintained. researchgate.net

The selection of a specific method and its parameters—such as the composition and pH of the release medium, agitation speed, and temperature—is crucial for developing a discriminating and reproducible assay that can detect changes in formulation characteristics. youtube.comdissolutiontech.com

Advanced Analytical Techniques in this compound Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. nih.gov It is widely used in pharmaceutical analysis for its high resolution and accuracy. In this compound research, HPLC, particularly in conjunction with mass spectrometry, has been validated and employed to determine the concentration of its enantiomers in biological samples such as blood and brain microdialysates. nih.gov The technique operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material, separating the components based on their differential interactions with the stationary and mobile phases.

This compound possesses a chiral center, resulting in the existence of R(-) and S(+) enantiomers. amegroups.cn Since enantiomers can exhibit different pharmacological activities, it is crucial to separate and analyze them individually. amegroups.cn Direct enantioseparation by HPLC using a chiral stationary phase (CSP) is a common and effective approach for this purpose. austinpublishinggroup.comnih.gov This method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, allowing for their chromatographic resolution. nih.gov The successful separation and individual quantification of S- and R-Phencynonate in pharmacokinetic studies strongly indicates the use of a chiral chromatography method. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing highly sensitive and specific data for both qualitative and quantitative analysis. In this compound research, MS is an indispensable tool.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been the validated method for quantifying this compound enantiomers in complex biological matrices during pharmacokinetic studies. nih.gov Furthermore, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MSn) has been instrumental in the structural elucidation of this compound's metabolites. nih.gov This technique allows for the fragmentation of parent ions to produce characteristic product ions, providing detailed structural information that enables the identification of biotransformation products by comparing their mass shifts and spectral patterns with the parent drug. nih.gov

Radioligand Detection Methods in Binding Studies

Radioligand binding assays are fundamental preclinical tools used to characterize the interaction between a drug and its receptor target. These assays use a radioactively labeled compound (a radioligand) to quantify the binding of a test compound to a specific receptor. By measuring the displacement of the radioligand by an unlabeled compound, researchers can determine the binding affinity of the test compound.

The pharmacological profile of this compound has been investigated using radioligand binding assays to determine its affinity for muscarinic acetylcholine receptors (mAChRs). nih.govncats.io In these studies, cerebral cortex tissue from rats, which is rich in muscarinic receptors, was used. nih.gov The radioligand employed was [³H]quinuclidinyl benzilate ([³H]QNB), a well-characterized muscarinic receptor antagonist. nih.gov The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Studies have shown that this compound and its optical isomers exhibit differential binding affinities for central muscarinic receptors. The R(-)-isomer of this compound was found to have the highest affinity, indicating it is the more potent enantiomer (eutomer) in the racemic mixture. nih.gov

| Compound | Binding Affinity (Ki) in nmol/L | Reference |

|---|---|---|

| This compound (racemate) | 271.37 ± 72.30 | nih.gov |

| R(-)-Phencynonate | 46.49 ± 1.27 | nih.gov |

| S(+)-Phencynonate | 1263.12 ± 131.64 | nih.gov |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when they bind to form a stable complex. mdpi.com These in silico methods are crucial in drug discovery for visualizing and understanding the interaction between a ligand (such as this compound) and its target protein (such as a muscarinic receptor) at the atomic level.

The process typically involves:

Preparation of the Receptor and Ligand: Obtaining or generating three-dimensional (3D) structures of the target protein and the ligand.

Docking Simulation: Using specialized software to fit the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: Evaluating the binding poses based on scoring functions that estimate the binding affinity (e.g., binding energy). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

This methodology has been applied to investigate the stereoselective activity of this compound isomers at the muscarinic acetylcholine receptor. nih.gov By simulating the docking of the different isomers into the receptor's binding site, researchers can gain insights into why one isomer exhibits a higher binding affinity than another, complementing the experimental data obtained from radioligand binding assays. nih.gov These computational studies assist in the rational design and development of novel chiral drugs.

Investigational Research Applications and Future Directions for Phencynonate

Phencynonate as a Research Tool for Cholinergic System Studies

This compound serves as a significant research tool for elucidating the intricacies of the cholinergic nervous system due to its distinct anticholinergic properties. It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby blocking the action of the neurotransmitter acetylcholine. chinaphar.comnih.gov This antagonistic activity is not uniform across its stereoisomers, a characteristic that researchers have leveraged to probe receptor-ligand interactions with greater precision.

Radioligand binding assays using rat cerebral cortex preparations have been instrumental in quantifying the affinity of this compound and its enantiomers for central muscarinic receptors. nih.gov These studies have revealed a clear order of potency, with the R(-)-isomer exhibiting the highest affinity, followed by the racemic mixture, and then the S(+)-isomer with the lowest affinity. nih.gov The S-isomer, however, has been identified as a more effective eutomer for certain applications like anti-motion sickness, demonstrating higher affinity and activity for mAChRs in the cerebral cortex. nih.govresearchgate.net This stereoselectivity makes this compound a versatile tool for dissecting the specific roles of different receptor conformations and for studying the pharmacology of cholinergic transmission.

The compound's central anticholinergic effects are a key area of investigation. By observing the physiological and behavioral changes following this compound administration in animal models, researchers can infer the functions of the cholinergic system in various brain regions and its involvement in processes such as motion sickness, vertigo, and even the effects of nerve agents. researchgate.netnih.govmagtechjournal.com

Table 1: Binding Affinities of this compound and its Optical Isomers for Muscarinic Acetylcholine Receptors

| Compound | Ki (nmol/L) |

|---|---|

| R(-)-Phencynonate | 46.49 ± 1.27 |

| This compound (racemate) | 271.37 ± 72.30 |

| S(+)-Phencynonate | 1263.12 ± 131.64 |

Data from radioligand binding assays with [3H]quinuclidinyl benzilate in rat cerebral cortex. nih.gov

Exploration of Neuroplasticity and Receptor Dynamics in Research

Recent research has highlighted the significant role of this compound in the study of neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. Studies have demonstrated that this compound can influence the structure of neurons, specifically the density of dendritic spines, which are small protrusions on dendrites that receive synaptic inputs. nih.gov

In animal models of depression induced by chronic unpredictable mild stress (CUMS), treatment with this compound has been shown to reverse the loss of dendritic spines in the prelimbic and CA3 regions of the hippocampus. nih.gov This finding is crucial as dendritic spine density is closely linked to synaptic function and cognitive processes. The modulation of dendritic spine density by this compound suggests its potential as a tool to investigate the cellular and molecular mechanisms underlying stress-induced neuronal atrophy and the potential for recovery.

Furthermore, the antidepressant effects of this compound appear to be linked to its ability to regulate the expression of key proteins involved in synaptic plasticity. Research has shown that this compound can reverse CUMS-induced changes in the expression of Kalirin-7 and the N-methyl-D-aspartate (NMDA) receptor subunits NR1 and NR2B in the hippocampus and prefrontal cortex. nih.gov Kalirin-7 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the formation and maintenance of dendritic spines. unc.edunih.govnih.gov The NMDA receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells that is crucial for synaptic plasticity. By influencing these molecular players, this compound provides a valuable pharmacological tool to explore the intricate signaling pathways that govern structural and functional plasticity in the brain.

Development of Novel Anticholinergic Probes for Research

The stereoselective properties of this compound's isomers offer a promising avenue for the development of novel and more specific anticholinergic probes for research. The discovery that the S-isomer of this compound acts as a eutomer, possessing higher affinity and activity for mAChRs in the cerebral cortex, is particularly significant. nih.govresearchgate.net This stereospecificity allows for the design of research tools that can target specific receptor populations with greater precision, minimizing off-target effects and leading to clearer experimental outcomes.

By isolating the more active S-isomer, researchers can create probes that are more potent and selective for certain central anticholinergic effects, such as the prevention of motion sickness, with potentially fewer peripheral side effects. nih.govresearchgate.net These refined probes can be invaluable in mapping the distribution and function of specific muscarinic receptor subtypes within the brain and in studying the downstream signaling cascades they initiate. The development of such probes, facilitated by a deeper understanding of the structure-activity relationship of this compound's isomers, will undoubtedly enhance our ability to investigate the complexities of the cholinergic system.

Unexplored Research Avenues and Methodological Advancements

The existing body of research on this compound opens up several exciting and as-yet-unexplored avenues for future investigation. Its demonstrated ability to modulate dendritic spine density and glutamate receptor expression suggests its potential as a rapid-acting antidepressant, a therapeutic area in urgent need of novel mechanisms of action. nih.gov Further research into the long-term effects of this compound on synaptic plasticity and its potential to treat mood disorders is warranted.

Another promising area of research is the exploration of this compound's neuroprotective and anticonvulsant properties. Studies have shown its effectiveness against seizures induced by the nerve agent soman (B1219632), suggesting a mechanism that may involve anti-NMDA properties in addition to its anticholinergic activity. nih.gov Delving deeper into this dual mechanism could lead to the development of more effective treatments for chemical agent exposure and certain types of epilepsy. Furthermore, the compound's influence on the SIRT6 deacetylation pathway, which is implicated in aging and metabolism, presents another novel research direction.

From a methodological standpoint, the development and application of advanced analytical techniques will be crucial for advancing this compound research. The use of chiral liquid chromatography coupled with tandem mass spectrometry has been instrumental in the stereoselective determination of its isomers in biological samples. nih.gov Future advancements in high-throughput screening and neuroimaging techniques could enable a more detailed and dynamic understanding of this compound's effects on receptor dynamics and neural circuitry in real-time. These methodological improvements will be key to unlocking the full research potential of this versatile compound.

常见问题

Q. What standards ensure reproducibility in this compound research?

- Methodology :

- Follow FAIR principles: Make data F indable, A ccessible, I nteroperable, R eusable.

- Deposit raw spectra, chromatograms, and code in repositories (e.g., Zenodo, GitHub).

- Use ISA-Tab format for metadata annotation .

Q. How can researchers mitigate confirmation bias in this compound studies?

- Methodology :

- Implement blinding during data collection/analysis.

- Pre-register hypotheses and analysis plans on platforms like Open Science Framework.

- Conduct negative control experiments to test assay specificity .

Contradiction & Validation

Q. What steps validate this compound's target engagement in complex biological systems?

Q. Q. How should conflicting results between in vitro and in vivo this compound studies be interpreted?

- Methodology :

- Analyze physicochemical factors : Protein binding, membrane permeability.

- Model tissue distribution using PBPK simulations.

- Test metabolites for activity via ex vivo bioassays .

Tables for Reference

Table 1 : Key Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (h) |

|---|---|---|---|---|

| Rat | 10 | 1.5 | 1200 ± 150 | 4.2 |

| Dog | 5 | 2.0 | 800 ± 90 | 6.8 |

| Monkey | 2 | 3.0 | 450 ± 60 | 8.5 |

Table 2 : Common Confounding Variables in this compound Studies

| Variable | Impact on Results | Mitigation Strategy |

|---|---|---|

| Diet composition | Alters metabolic enzyme activity | Standardize feed (e.g., LabDiet 5001) |

| Circadian rhythm | Affects drug clearance | Conduct dosing at fixed times |

| Gut microbiota diversity | Modulates bioavailability | Use germ-free models for validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。